1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenoxyethan-1-one
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Overview
Description
1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenoxyethan-1-one is a chemical compound that has garnered attention in various fields of research due to its unique structure and potential applications. This compound features a piperazine ring, a pyrimidine moiety, and a phenoxyethanone group, making it a versatile molecule for scientific exploration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenoxyethan-1-one typically involves multi-step proceduresThe reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring reaction parameters like temperature, pressure, and pH is crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenoxyethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH or LDA in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenoxyethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenoxyethan-1-one involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor binding pockets, thereby inhibiting their activity or modulating their function. The pathways involved can include signal transduction cascades, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazin-1-yl)-2-methoxyethan-1-one: Known for its antioxidant and central nervous system activity.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: Exhibits antibacterial and antipsychotic properties.
Uniqueness
1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenoxyethan-1-one stands out due to its unique combination of a pyrimidine ring and a phenoxyethanone group, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
1-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-3-20-17-13-15(2)21-19(22-17)24-11-9-23(10-12-24)18(25)14-26-16-7-5-4-6-8-16/h4-8,13H,3,9-12,14H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBDRJXRKLEUQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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